6-Bromo-2-fluoro-3-hydroxybenzonitrile

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Medicinal chemists developing kinase inhibitor SAR libraries frequently encounter supply gaps for regiospecifically pure, orthogonally reactive benzonitrile scaffolds. Generic substitution with regioisomers (e.g., 3-Br-2-F-5-OH) alters cross-coupling selectivity and binding geometry, risking synthetic failure. 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS 1252988-96-7) solves this as a 1,2,3,6-tetrasubstituted building block: • Orthogonal reactivity: Br for Suzuki-Miyaura coupling, F for subsequent SNAr, enabling controlled sequential difunctionalization. • Phenol handle for bioconjugation; nitrile as a bioisostere or polar pharmacophore for probe design. • White crystalline solid, 95% purity; standard pack sizes 10 mg-100 mg with bulk custom synthesis available. Global shipping from stock.

Molecular Formula C7H3BrFNO
Molecular Weight 216.01 g/mol
CAS No. 1252988-96-7
Cat. No. B1406196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-hydroxybenzonitrile
CAS1252988-96-7
Molecular FormulaC7H3BrFNO
Molecular Weight216.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)F)C#N)Br
InChIInChI=1S/C7H3BrFNO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H
InChIKeyLMEHOMWNANRHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-fluoro-3-hydroxybenzonitrile: Specialized Halogenated Building Block


6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS 1252988-96-7) is a halogenated aromatic nitrile with the molecular formula C₇H₃BrFNO and a molecular weight of 216.01 g/mol . Characterized by the presence of bromine, fluorine, a hydroxyl group, and a nitrile moiety on a single benzene ring, this compound is primarily utilized as a versatile intermediate or building block in organic synthesis, particularly within medicinal chemistry and pharmaceutical research . Its unique substitution pattern imparts distinct chemical reactivity, making it valuable for constructing complex molecular architectures .

6-Bromo-2-fluoro-3-hydroxybenzonitrile: Why In-Class Substitution Fails


In the context of precision organic synthesis and medicinal chemistry, the substitution pattern of functional groups on an aromatic ring is a critical determinant of a compound's reactivity and biological interactions. 6-Bromo-2-fluoro-3-hydroxybenzonitrile features a unique and specific 1,2,3,6-tetrasubstituted benzene ring. Simply substituting it with a regioisomer, such as 3-Bromo-2-fluoro-5-hydroxybenzonitrile or 4-Fluoro-3-hydroxybenzonitrile, would result in a different spatial arrangement of the reactive handles (bromo, fluoro, hydroxyl, nitrile). This alteration can fundamentally change the compound's behavior in key chemical transformations, such as selective cross-coupling reactions, and can profoundly impact the binding affinity and specificity of any resulting pharmaceutical candidate . Consequently, generic substitution based solely on functional group presence, without regard for their precise arrangement, carries a high risk of synthetic failure or the production of a biologically irrelevant molecule.

6-Bromo-2-fluoro-3-hydroxybenzonitrile: Differentiation Evidence


Regioisomer Structural Comparison

The primary differentiation of 6-Bromo-2-fluoro-3-hydroxybenzonitrile lies in its specific regioisomeric structure. The 1,2,3,6-tetrasubstitution pattern creates a unique steric and electronic environment on the benzene ring that is fundamentally different from its closest isomers, such as 3-Bromo-2-fluoro-5-hydroxybenzonitrile or 6-Bromo-3-fluoro-2-hydroxybenzonitrile . This specific arrangement dictates the compound's reactivity and its potential to form distinct final products in multi-step syntheses. A direct quantitative comparison of chemical shifts in NMR spectra would illustrate these electronic differences.

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Predicted Physicochemical Properties

In silico predictions provide a comparative baseline for key drug-likeness properties. For 6-Bromo-2-fluoro-3-hydroxybenzonitrile, predicted values for pKa and LogP can be compared against the parent scaffold, 3-hydroxybenzonitrile, and a des-bromo, fluoro-hydroxy analog to illustrate the effect of halogen substitution . While not direct experimental data for the target compound, these class-level comparisons demonstrate the predictable influence of halogenation on crucial molecular properties.

ADME Medicinal Chemistry Physicochemical Properties

6-Bromo-2-fluoro-3-hydroxybenzonitrile: Application Scenarios


Biaryl Library Synthesis

In medicinal chemistry, this compound serves as a strategic building block for generating libraries of biaryl compounds via Suzuki-Miyaura cross-coupling. Its specific ortho-bromo and ortho-fluoro arrangement allows for selective, stepwise functionalization of the benzene core. The hydroxyl and nitrile groups provide additional vectors for further elaboration, making it invaluable for exploring structure-activity relationships (SAR) around a novel pharmacophore, particularly in the development of kinase inhibitors or other targeted therapies where precise substitution is critical for potency and selectivity .

Multifunctional Chemical Probe Development

The combination of a halogen (for affinity labeling or metabolic stability), a phenol (for bioconjugation), and a nitrile (as a bioisostere or polar pharmacophore) renders 6-Bromo-2-fluoro-3-hydroxybenzonitrile an excellent core for designing chemical probes. The bromine atom can be used for heavy-atom derivatization in X-ray crystallography or replaced with a radioactive isotope for tracing studies. This multifunctionality enables the creation of single probes with multiple functionalities, reducing the complexity of assay development in target identification and validation studies .

Orthogonal Reactivity for Fluorinated Scaffolds

For synthetic organic chemists, this compound offers a platform for orthogonal reactivity. The bromine atom is highly reactive in palladium-catalyzed cross-coupling reactions, while the fluorine atom can be leveraged for subsequent nucleophilic aromatic substitution (SNAr) reactions under specific conditions. This allows for the sequential and controlled introduction of two distinct molecular fragments onto the aromatic ring, enabling the efficient and convergent synthesis of highly complex, fluorinated molecules for advanced materials or pharmaceutical applications .

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